molecular formula C23H30O B12581386 2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- CAS No. 603126-37-0

2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-

Cat. No.: B12581386
CAS No.: 603126-37-0
M. Wt: 322.5 g/mol
InChI Key: NPQGBANGUWFHMQ-UHFFFAOYSA-N
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Description

2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- is a ynone derivative characterized by a phenyl ring substituted with a 1-octynyl group at the para position and a nonyn-1-one moiety at the ortho position. This compound belongs to a class of alkynyl ketones, which are pivotal intermediates in organic synthesis and pharmaceutical research.

Properties

CAS No.

603126-37-0

Molecular Formula

C23H30O

Molecular Weight

322.5 g/mol

IUPAC Name

1-(4-oct-1-ynylphenyl)non-2-yn-1-one

InChI

InChI=1S/C23H30O/c1-3-5-7-9-11-13-15-21-17-19-22(20-18-21)23(24)16-14-12-10-8-6-4-2/h17-20H,3-12H2,1-2H3

InChI Key

NPQGBANGUWFHMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=C(C=C1)C(=O)C#CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- typically involves the following steps:

    Formation of the Nonynone Group: This can be achieved through the alkylation of a suitable precursor with a nonynone moiety.

    Attachment of the Octynylphenyl Group: This step involves the coupling of the nonynone intermediate with a phenyl group substituted with an octynyl chain.

The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like tetrahydrofuran or dimethylformamide are commonly used to dissolve the reactants and provide a medium for the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nonynone group to a nonane group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Research :
    • Compounds similar to 2-Nonyn-1-one have been studied for their antiproliferative activities against various cancer cell lines. For instance, derivatives of phenyl-substituted compounds have shown promising results in inhibiting the growth of nasopharyngeal carcinoma cells, suggesting that modifications on the phenyl ring can enhance biological activity .
    • A study demonstrated that certain structural modifications can lead to significant increases in cytotoxicity against cancer cells while minimizing toxicity to normal cells. This highlights the potential of using 2-Nonyn-1-one as a scaffold for developing new anticancer drugs.
  • Drug Design :
    • The compound can be utilized in structure-based drug design, where its unique structure may interact favorably with biological targets such as enzymes or receptors involved in disease pathways . This approach can facilitate the development of new therapeutics for various conditions.

Applications in Materials Science

  • Polymer Chemistry :
    • 2-Nonyn-1-one has applications in polymer synthesis as a building block for creating functionalized polymers. These polymers can exhibit unique properties such as enhanced mechanical strength or improved thermal stability, making them suitable for various industrial applications.
  • Coatings and Adhesives :
    • The compound can be incorporated into formulations for coatings and adhesives, where it may enhance properties such as adhesion strength and resistance to environmental degradation. Its chemical structure allows it to participate in cross-linking reactions, leading to durable materials.

Applications in Flavoring and Fragrance

The compound's structural characteristics suggest potential applications in the flavor and fragrance industries. Similar compounds are known to impart specific sensory attributes:

  • Flavoring Agents :
    • It may be used to create complex flavor profiles in food products, particularly those requiring fatty or fruity notes.
  • Fragrance Components :
    • The compound could serve as an ingredient in perfumes and scented products due to its ability to contribute unique olfactory characteristics .

Case Study 1: Antiproliferative Activity

In a study examining various substituted phenyl compounds, it was found that specific derivatives exhibited significant growth inhibition against nasopharyngeal carcinoma cells. The structure of these compounds allowed for targeted interactions with cellular pathways, providing insights into how modifications on the phenyl group can enhance activity against cancer cells .

Case Study 2: Polymer Development

Research into the use of 2-Nonyn-1-one in polymer chemistry revealed that polymers synthesized from this compound showed improved thermal stability compared to conventional polymers. This study emphasized the importance of chemical structure in determining material properties and performance .

Mechanism of Action

The mechanism of action of 2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

  • 1-(4-Methoxyphenyl)-2-nonyn-1-one (15a): Features a methoxy group at the para position .
  • 1-(4-Methylphenyl)-2-nonyn-1-one: Substituted with a methyl group at the para position (Average mass: 228.335) .
  • 1-[4-(2-Fluorophenyl)phenyl]ethanone: Contains a fluorinated biphenyl system .

Key Differences :

  • The 1-octynyl group in the target compound introduces a longer alkyne chain compared to methoxy or methyl substituents.
  • Electronically, the methoxy group (electron-donating) contrasts with the alkyne chain (electron-withdrawing due to sp-hybridization), affecting conjugation and dipole moments .

Physical and Chemical Properties

Property 1-[4-(1-Octynyl)phenyl]-2-nonyn-1-one (Target) 1-(4-Methoxyphenyl)-2-nonyn-1-one 1-(4-Methylphenyl)-2-nonyn-1-one
Molecular Weight (g/mol) ~318.4 (estimated) 244.3 228.3
logP (Predicted) ~5.8 (highly hydrophobic) ~3.2 ~3.5
Solubility Low in polar solvents (e.g., water) Moderate in ethanol Low in water, high in DCM
Melting Point Not reported Not reported Not reported

Insights :

  • The 1-octynyl chain significantly increases hydrophobicity (logP ~5.8 vs. ~3.2–3.5 for analogs), reducing aqueous solubility but enhancing lipid membrane permeability .
  • Bulkier substituents may lower melting points due to disrupted crystal packing .

Crystallographic and Stability Data

  • Crystal Packing: In analogs like 1-[4-(2-aminoanilino)phenyl]-2,2,2-trifluoroethanone, intermolecular N–H⋯O/F interactions stabilize the lattice (dihedral angle: 70.84°) . The target compound’s alkyne chain may promote van der Waals interactions over hydrogen bonding, leading to less ordered crystalline phases.
  • Tautomerism: Schiff base analogs (e.g., 1-[4-(sulfanylphenyl)]ethanone) exhibit keto–amino tautomerism stabilized by intramolecular hydrogen bonds (O–H⋯N: 2.558 Å) . The target compound’s rigidity from the alkyne may limit such tautomerism.

Biological Activity

2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- can be described as a substituted phenyl compound with a nonynone chain. Its chemical formula is C19H26OC_{19}H_{26}O, and it possesses unique properties that contribute to its biological activity.

Synthesis

The synthesis of 2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- typically involves multi-step organic reactions including alkylation and condensation processes. The methods employed often include:

  • Alkylation : Using alkyl halides to introduce the octynyl group.
  • Condensation : Reactions with aldehydes or ketones to form the desired carbon-carbon bonds.

Antifungal Activity

Research has indicated that compounds similar to 2-Nonyn-1-one exhibit antifungal properties. In vitro studies have shown moderate antifungal activity against various fungal strains such as Fusarium oxysporum and Alternaria solani. For instance, a related study demonstrated that certain derivatives displayed significant inhibition at concentrations around 50 μg/mL .

Antibacterial Activity

The antibacterial potential of compounds in this class has also been explored. A study assessing the antibacterial activity against both Gram-positive and Gram-negative bacteria found that certain derivatives exhibited notable zones of inhibition. The disk diffusion method was utilized, revealing effective concentrations ranging from 250 to 1000 µg/mL .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is of interest for skin-whitening agents. Compounds structurally related to 2-Nonyn-1-one have shown promising results in inhibiting mushroom tyrosinase activity. The IC50 values for some derivatives were reported in the range of 14.33 μM, indicating strong inhibitory potency .

Study on Antifungal Agents

In a study focused on synthesizing novel antifungal agents, derivatives of 2-Nonyn-1-one were evaluated for their efficacy against Alternaria solani. Compound modifications led to varying degrees of activity, with some exhibiting comparable efficacy to established antifungal treatments .

Investigation into Antibacterial Properties

A comprehensive investigation into the antibacterial properties of similar compounds highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The study utilized the disk diffusion method to quantify antibacterial activity, providing a clear assessment of the zones of inhibition produced by various concentrations .

The mechanisms underlying the biological activities of 2-Nonyn-1-one are still under investigation. However, preliminary findings suggest:

  • Cell Membrane Disruption : The hydrophobic nature of the compound may disrupt microbial cell membranes.
  • Enzyme Inhibition : Inhibition of key enzymes like tyrosinase could be attributed to direct binding interactions with the active site.

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